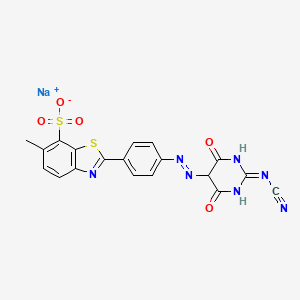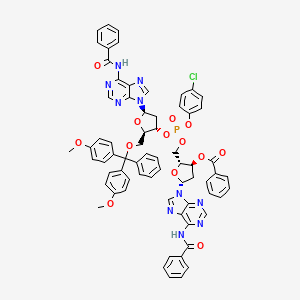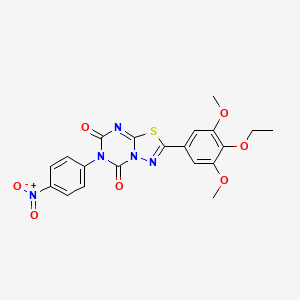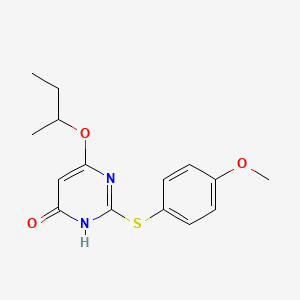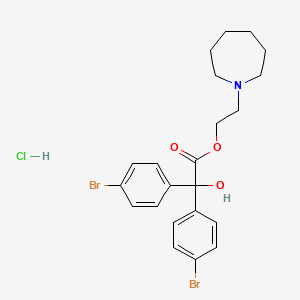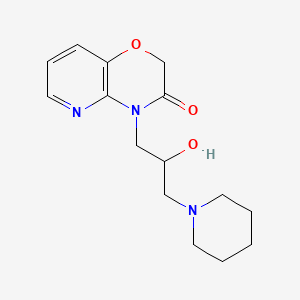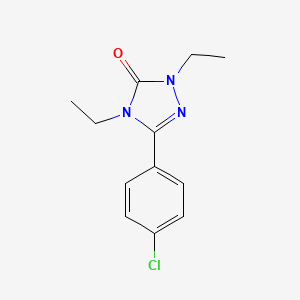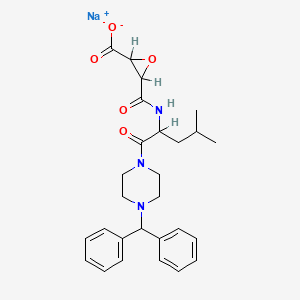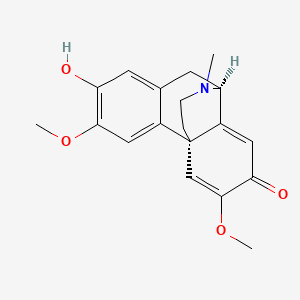
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a brominated phenyl group and a conjugated pentadienone system, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one typically involves the bromination of a suitable precursor, such as 2,4-dihydroxyacetophenone, followed by a series of condensation reactions. One common method includes:
Bromination: The precursor 2,4-dihydroxyacetophenone is brominated using bromine in acetic acid to yield 5-bromo-2,4-dihydroxyacetophenone.
Condensation: The brominated product is then subjected to a Claisen-Schmidt condensation with benzaldehyde under basic conditions to form the desired pentadienone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and conjugated system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone
- 1-(5-Bromo-2,4-dihydroxyphenyl)-1-propanone
- 1-(5-Bromo-2,4-dihydroxyphenyl)-2-butanone
Uniqueness
1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and physical properties. This extended conjugation can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
118024-32-1 |
|---|---|
Molekularformel |
C17H13BrO3 |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
(2E,4E)-1-(5-bromo-2,4-dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13BrO3/c18-14-10-13(16(20)11-17(14)21)15(19)9-5-4-8-12-6-2-1-3-7-12/h1-11,20-21H/b8-4+,9-5+ |
InChI-Schlüssel |
QTMHOOOWZAVEDT-KBXRYBNXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC(=C(C=C2O)O)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC(=C(C=C2O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


